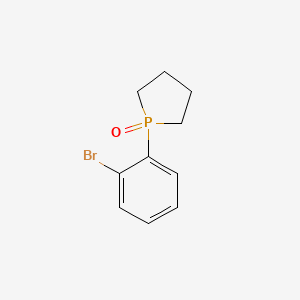

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

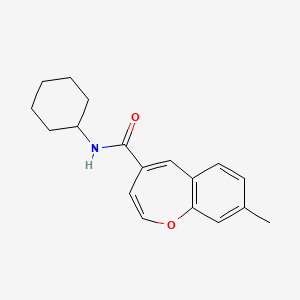

“1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” is a chemical compound with the molecular formula C10H12BrOP . It has a molecular weight of 259.08 .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” consists of a phospholane ring attached to a bromophenyl group . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The boiling point of “1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide” is predicted to be 411.3±37.0 °C and its density is predicted to be 1.47±0.1 g/cm3 .Applications De Recherche Scientifique

Facile Synthesis of Bromohydrin Derivatives

Reactions of phospholene oxides with bromine in aqueous or protic mediums result in bromohydrin derivatives. For instance, 1-phenyl- and 1-methoxy-2-phospholene 1-oxides reacted with bromine to afford 2-bromo-3-hydroxy- or 2-bromo-3-methoxyphospholane 1-oxide derivatives. The stereochemistry of the reaction products informed the mechanism proposed for these transformations (Yamashita et al., 1993).

Synthesis of Vicinal Dibromo Derivatives

The addition of bromine to 1-phenyl-2-phospholene 1-oxide yields isomeric dibromo phospholane oxides. These compounds were isolated as pure isomers and characterized using various spectroscopic techniques (Moedritzer, 1979).

Novel Phosphinoylphospholane Derivatives

Innovative reactions of phospholene oxides with N-bromoacetamide in aqueous solvents produced bromohydrin derivatives, which further reacted to yield novel phosphinoylphospholane 1-oxide derivatives. These reactions extend the functional versatility of phospholene oxides (Miyamoto et al., 1992).

Phosphono Sugar N-glycosides

The treatment of phospholene oxides with N-bromoacetamide or bromine led to the synthesis of novel N-glycosides, demonstrating the utility of these compounds in synthesizing phosphorus-containing analogs of biological molecules (Yamashita et al., 1992).

Asymmetric Arylation and Kinetic Resolution

The asymmetric arylation of phospholene oxides using a chiral rhodium catalyst demonstrated high yields and selectivity, showcasing the potential of these compounds in enantioselective syntheses (Lim & Hayashi, 2017).

Anti-Cancer Applications

Certain derivatives of phospholene oxides have been investigated for their anti-cancer properties. For instance, phospholanes and phospha sugars synthesized from phospholene oxides demonstrated potent anti-cancer activity against leukemia cells, offering insights into the development of new cancer therapies (Ito et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromophenyl)-1λ5-phospholane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrOP/c11-9-5-1-2-6-10(9)13(12)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQDTEXHOAMUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-1lambda5-phospholane 1-oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)

![2-(2,2-diphenylacetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2827105.png)

![1-{4-[(3-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2827108.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-4-carboxamide](/img/structure/B2827114.png)